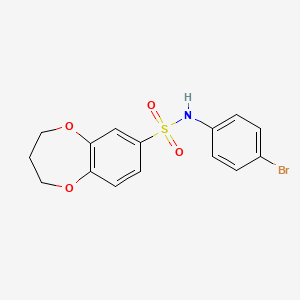

N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4S/c16-11-2-4-12(5-3-11)17-22(18,19)13-6-7-14-15(10-13)21-9-1-8-20-14/h2-7,10,17H,1,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLJUSCZAFTUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzodioxepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepine ring.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using bromobenzene derivatives and suitable catalysts.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies exploring its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen substituents on the phenyl ring are common in drug design. Key comparisons include:

- N-(4-fluorophenyl)- and N-(4-iodophenyl)- analogs: shows that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency in maleimide derivatives. For example, N-(4-bromophenyl)maleimide (IC50 = 4.37 µM) and N-(4-iodophenyl)maleimide (IC50 = 4.34 µM) exhibit nearly identical activity against monoacylglycerol lipase (MGL), suggesting bromine’s steric/electronic effects are non-critical .

- N-(4-fluoro-3-nitrophenyl)- analog : lists a structurally similar compound with a nitro group at the 3-position. The nitro group increases electron-withdrawing effects and may alter binding kinetics, though its discontinuation implies synthetic or stability issues .

Modifications in the Heterocyclic Core

The benzodioxepine core distinguishes this compound from related heterocycles:

- Quinoline derivatives: N-(4-bromophenyl)quinoline-2-carboxamide () shares the 4-bromophenyl group but replaces benzodioxepine with a planar quinoline core. The quinoline’s aromaticity may enhance π-π stacking but reduce flexibility compared to benzodioxepine .

- Benzoxazin derivatives: Apararenone (C17H17FN2O4S, ) features a benzoxazin core with a 4-fluorophenyl group.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Biological Activity

N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure comprising a benzodioxepine core and a sulfonamide group, which are known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound is characterized by the presence of a bromophenyl substituent and a sulfonamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄BrNO₄S |

| Molecular Weight | 372.24 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. The sulfonamide group mimics natural substrates and can inhibit enzymes such as carbonic anhydrases (CAs), which play significant roles in physiological processes including pH regulation and ion transport.

Enzyme Inhibition

Research indicates that sulfonamides can act as competitive inhibitors of carbonic anhydrases. In particular, studies have shown that modifications to the sulfonamide structure can enhance selectivity towards specific CA isoforms (e.g., CA IX and XII), which are overexpressed in certain cancers.

Biological Evaluations

Several studies have evaluated the biological activity of compounds related to this compound. These evaluations often focus on cytotoxicity against cancer cell lines and enzyme inhibition assays.

Case Studies

- Inhibition of Carbonic Anhydrases : A study conducted on modified sulfonamides demonstrated that certain derivatives exhibited strong inhibitory effects against CA IX and XII. The most effective compounds showed IC50 values ranging from 51.6 to 99.6 nM against CA IX under hypoxic conditions .

- Cytotoxicity Against Cancer Cell Lines : Research involving the compound's derivatives revealed significant cytotoxic effects on various cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). For instance, compounds similar to this compound reduced cell viability by over 20% at concentrations of 400 μM .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | IC50 (nM) against CA IX | Cytotoxicity against MDA-MB-231 (%) |

|---|---|---|

| This compound | TBD | TBD |

| Acetazolamide (AZM) | 1000 | 15 |

| Modified Sulfonamide Derivative 16a | 51.6 | 25 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for N-(4-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide in academic research?

- Methodological Answer : The compound can be synthesized via coupling reactions between sulfonyl chloride intermediates and aromatic amines. For example, sulfonylation of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride with 4-bromoaniline under anhydrous conditions (e.g., DCM, 0–5°C) yields the target compound. Purification is typically achieved using column chromatography (silica gel) or preparative HPLC. Structural confirmation requires NMR (¹H/¹³C), FTIR, and mass spectrometry .

Q. Which spectroscopic techniques are essential for confirming the structure of this sulfonamide derivative?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly the benzodioxepine ring and sulfonamide linkage.

- FTIR : To identify characteristic vibrations (e.g., S=O stretching at ~1150–1350 cm⁻¹, N-H bending at ~1550 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis.

- HPLC : To assess purity (>95% recommended for biological assays) .

Q. What biological screening assays are typically used to evaluate this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Agar dilution or microbroth dilution against Gram-positive bacteria (e.g., Enterococcus faecium) and fungi.

- Antioxidant Assays : DPPH and ABTS radical scavenging, ferric reducing power.

- Toxicity Screening : Acute toxicity on Daphnia magna (LC₅₀ determination).

Data should be validated with positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Advanced Research Questions

Q. How can researchers analyze the structure-activity relationship (SAR) of this compound for antimicrobial activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications at the bromophenyl or benzodioxepine moieties (e.g., replacing Br with Cl or CH₃).

- Electron-Withdrawing Effects : Compare activities of para-Br (electron-withdrawing) vs. para-OCH₃ (electron-donating) derivatives. Enhanced activity is often observed with electron-withdrawing groups due to improved target binding .

- In Silico SAR : Use tools like CoMFA or molecular docking to predict substituent effects on binding to enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What in silico strategies are employed to predict the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like FPR2 (formyl peptide receptor 2) or serine proteases.

- ADMET Prediction : Tools like SwissADME or ProTox-II assess pharmacokinetics and toxicity (e.g., hepatotoxicity, mutagenicity).

- Dynamics Simulations : MD simulations (e.g., GROMACS) to study ligand-receptor stability over time .

Q. How does the bromine substitution at the para position influence the compound’s pharmacological properties?

- Methodological Answer :

- Enhanced Binding Affinity : The para-Br group increases electron density withdrawal, improving interactions with hydrophobic pockets in target proteins (e.g., FPR2 in neutrophils).

- Bioavailability : Bromine’s lipophilicity enhances membrane permeability, as observed in pyridazinone derivatives showing calcium mobilization in human neutrophils .

- Metabolic Stability : Br reduces oxidative metabolism at the phenyl ring, prolonging half-life in vivo .

Q. How to address discrepancies in biological activity data between in vitro and in silico models?

- Methodological Answer :

- Orthogonal Assays : Validate in silico predictions with SPR (surface plasmon resonance) for binding affinity or transcriptomics for pathway analysis.

- Parameter Optimization : Recalibrate docking scores using experimental IC₅₀ values.

- Solvent Effects : Account for DMSO interference in cell-based assays by limiting concentrations to <0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.